![molecular formula C10H11BrN4S B1381371 6-Bromo-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine CAS No. 1395492-72-4](/img/structure/B1381371.png)

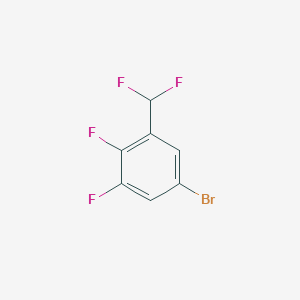

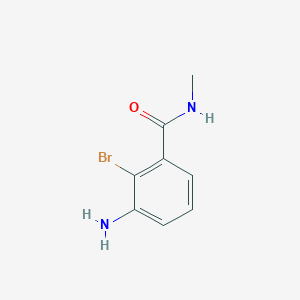

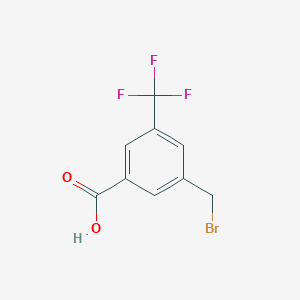

6-Bromo-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine

Descripción general

Descripción

Synthesis Analysis

The synthesis of thieno pyrimidine derivatives, including 6-Bromo-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine, involves the preparation and evaluation of these compounds as inhibitors of PI3 kinase p110alpha . More detailed information about the synthesis process is not available in the search results.Molecular Structure Analysis

The molecular structure of 6-Bromo-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine is based on a six-membered 1,3-diazine ring containing nitrogen at positions 1 and 3 . The structure also includes a bromine atom and a piperazine ring.Aplicaciones Científicas De Investigación

Application in Medicinal Chemistry

- Summary of the Application: “6-Bromo-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine” is a type of pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

- Methods of Application or Experimental Procedures: The synthesis and anti-inflammatory activities of tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine analogs have been reported . Western blotting and reverse transcription-polymerase chain reaction (RT-PCR) examinations were performed to study the influence of the synthesized compounds on messenger ribonucleic acid (mRNA) and protein levels .

- Results or Outcomes: Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

Application in Cancer Research

- Summary of the Application: “6-Bromo-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine” is a type of pyrimidine derivative that has been studied for its potential anticancer activity . Pyrimidines have been found to exhibit a range of pharmacological effects, including anticancer effects .

- Methods of Application or Experimental Procedures: The anticancer activities of thiazolopyrimidine derivatives, which are similar to “6-Bromo-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine”, have been studied against human cancer cell lines and primary CLL cells . The compounds were tested for their ability to inhibit the CDK enzyme, which plays a crucial role in cell cycle regulation .

- Results or Outcomes: The novel thiazolopyrimidine derivatives displayed excellent anticancer activity against the cell lines and led to cell death by apoptosis .

Application in PI3K Inhibition

- Summary of the Application: “6-Bromo-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine” is a type of pyrimidine derivative that has been studied for its potential as a PI3K inhibitor . PI3K is an important target in cancer due to the deregulation of the PI3K/Akt signaling pathway in a wide variety of tumors .

- Methods of Application or Experimental Procedures: A series of thieno pyrimidine derivatives were prepared and evaluated as inhibitors of PI3 kinase p110alpha .

- Results or Outcomes: The study found that certain thieno pyrimidine derivatives could potentially inhibit PI3K, thereby disrupting the PI3K/Akt signaling pathway, which is often deregulated in cancer .

Moreover, pyrimidines have a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, and antituberculosis . Therefore, “6-Bromo-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine” might also have potential applications in these areas.

Propiedades

IUPAC Name |

6-bromo-4-piperazin-1-ylthieno[2,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN4S/c11-8-5-7-9(13-6-14-10(7)16-8)15-3-1-12-2-4-15/h5-6,12H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFMXNDQBLSNLDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C3C=C(SC3=NC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Bromo-5-fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1381291.png)

![(4aS,7aS)-4-((R)-1-phenylethyl)-6-tosylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one](/img/structure/B1381306.png)